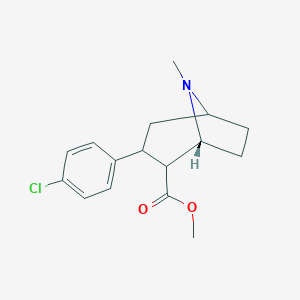![molecular formula C22H26FN3O2 B236471 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B236471.png)
2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a piperazine ring, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps. One common approach is to start with the fluorination of a benzamide precursor, followed by the introduction of the piperazine ring and the attachment of the 3-methylbutanoyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and hazardous chemicals involved in the synthesis.
化学反应分析
Types of Reactions
2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
科学研究应用
2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets and modulating their activity. The compound may affect various cellular pathways, leading to changes in cell function and behavior.
相似化合物的比较
Similar Compounds
- 2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
- 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide stands out due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorine atom also contributes to its unique chemical properties, such as increased stability and lipophilicity.
属性
分子式 |
C22H26FN3O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
2-fluoro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26FN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)24-22(28)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
InChI 键 |
MREWDPWPFIWSAC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)

![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236437.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B236459.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B236460.png)
